![molecular formula C20H19N3O B14202316 6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one CAS No. 919291-26-2](/img/structure/B14202316.png)
6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one is a complex organic compound with a unique structure that combines an isoquinoline core with a pyrrole ring and an aminopropyl side chain. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor molecule, followed by functional group modifications to introduce the aminopropyl and pyrrole moieties. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in the starting material. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one include:
9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one: Lacks the aminopropyl side chain but shares the core structure.
6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one: Lacks the pyrrole ring but has the aminopropyl side chain.
6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)isoquinoline: Similar structure but with variations in the core isoquinoline framework.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
919291-26-2 |
|---|---|
Molekularformel |
C20H19N3O |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C20H19N3O/c21-8-1-3-13-11-15-7-10-23-20(24)19(15)17-12-14(5-6-16(13)17)18-4-2-9-22-18/h2,4-7,9-12,22H,1,3,8,21H2,(H,23,24) |
InChI-Schlüssel |
WSNKYVKDHMGPHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)C2=CC3=C4C(=CC(=C3C=C2)CCCN)C=CNC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


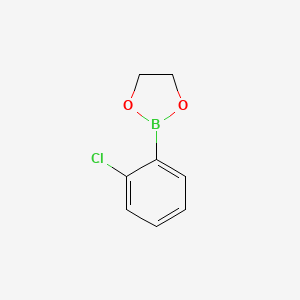

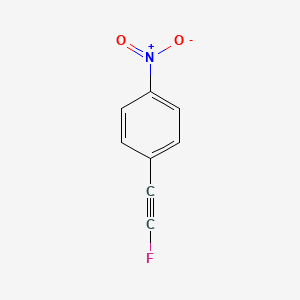
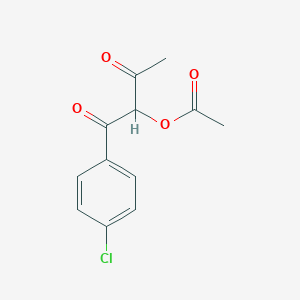

![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)

![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)
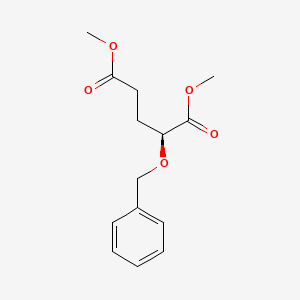

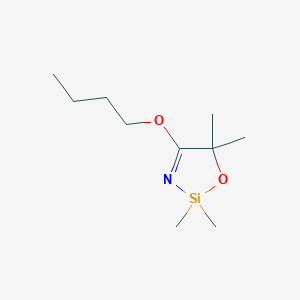
![3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol](/img/structure/B14202315.png)
![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)
